molecular formula C9H15ClN2 B1363622 (4-propylphenyl)hydrazine Hydrochloride CAS No. 350683-67-9

(4-propylphenyl)hydrazine Hydrochloride

Cat. No.: B1363622
CAS No.: 350683-67-9
M. Wt: 186.68 g/mol
InChI Key: DMEKVEDDLQRPOF-UHFFFAOYSA-N
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Description

(4-Propylphenyl)hydrazine Hydrochloride is an organic compound with the molecular formula C9H15ClN2. It is a hydrazine derivative, characterized by the presence of a propyl group attached to the phenyl ring. This compound is typically found as an off-white solid and is used in various chemical and pharmaceutical applications.

Scientific Research Applications

(4-Propylphenyl)hydrazine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted hydrazines.

    Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Propylphenyl)hydrazine Hydrochloride generally involves the reaction of 4-propylphenylhydrazine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 4-Propylphenylhydrazine.

    Reaction: The hydrazine derivative is reacted with hydrochloric acid under controlled conditions to form the hydrochloride salt.

    Purification: The product is then purified through recrystallization or other suitable methods to obtain the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-Propylphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Mechanism of Action

The mechanism of action of (4-Propylphenyl)hydrazine Hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • Phenylhydrazine Hydrochloride
  • o-Tolylhydrazine Hydrochloride
  • p-Tolylhydrazine Hydrochloride
  • 1-Naphthalenyl Hydrazine Hydrochloride

Comparison: (4-Propylphenyl)hydrazine Hydrochloride is unique due to the presence of the propyl group, which can influence its reactivity and interaction with other molecules. Compared to phenylhydrazine hydrochloride, the propyl group provides additional steric and electronic effects, potentially enhancing its stability and specificity in certain reactions. The substituted hydrazines, such as o-tolylhydrazine hydrochloride and p-tolylhydrazine hydrochloride, offer different steric and electronic environments, which can affect their reactivity and applications in various fields.

Properties

IUPAC Name

(4-propylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-2-3-8-4-6-9(11-10)7-5-8;/h4-7,11H,2-3,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEKVEDDLQRPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375451
Record name 4-n-Propylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350683-67-9
Record name 4-n-Propylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-propylphenyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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